molecular formula C11H7NOS B107343 Naphtho[2,1-d]thiazol-2(3H)-one CAS No. 17931-24-7

Naphtho[2,1-d]thiazol-2(3H)-one

Cat. No.: B107343
CAS No.: 17931-24-7
M. Wt: 201.25 g/mol
InChI Key: VKMBJEVQTGGMGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Naphtho[2,1-d]thiazol-2(3H)-one, also known as this compound, is a useful research compound. Its molecular formula is C11H7NOS and its molecular weight is 201.25 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Naphtho[2,1-d]thiazol-2(3H)-one

Several synthetic routes have been developed for the preparation of this compound. One notable method involves the reaction of 2-naphthylamine with sulfur in acetonitrile under controlled conditions. This method yields high purity and significant quantities of the compound, making it suitable for further biological evaluations .

Biological Activities

This compound exhibits a range of biological activities, which can be categorized as follows:

Antimicrobial Activity

Research indicates that derivatives of this compound possess significant antimicrobial properties. For instance, synthesized derivatives have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus. In one study, compounds were tested for their zones of inhibition against these bacteria, demonstrating promising results comparable to standard antibiotics like Amoxicillin .

CompoundZone of Inhibition (mm)Bacterial Strain
A20Pseudomonas aeruginosa
B14Escherichia coli
C22Staphylococcus aureus
D17Bacillus subtilis

Antitubercular Activity

This compound and its derivatives have been evaluated for their antitubercular activity. Studies have shown that certain substitutions on the thiazole ring enhance activity against Mycobacterium tuberculosis, indicating a potential for developing new antitubercular agents .

Antiulcer Activity

The antiulcer properties of this compound derivatives have also been investigated. In experimental models, compounds demonstrated significant reductions in ulcer indices and gastric acidity when compared to standard treatments like Ranitidine. This suggests potential therapeutic applications in treating gastric ulcers .

Case Study 1: Antimicrobial Efficacy

A study synthesized several derivatives of this compound and evaluated their antimicrobial efficacy against common pathogens. The results indicated that modifications to the thiazole ring significantly influenced antibacterial potency.

Case Study 2: Antitubercular Screening

Another study focused on the antitubercular activity of newly synthesized compounds based on this compound. The research highlighted the structure-activity relationship (SAR) that could guide further modifications to enhance efficacy against resistant strains of Mycobacterium tuberculosis.

Properties

CAS No.

17931-24-7

Molecular Formula

C11H7NOS

Molecular Weight

201.25 g/mol

IUPAC Name

3H-benzo[g][1,3]benzothiazol-2-one

InChI

InChI=1S/C11H7NOS/c13-11-12-9-6-5-7-3-1-2-4-8(7)10(9)14-11/h1-6H,(H,12,13)

InChI Key

VKMBJEVQTGGMGN-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=C2SC(=O)N3

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2SC(=O)N3

Synonyms

Naphtho[2,1-d]thiazol-2(3H)-one (9CI)

Origin of Product

United States

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